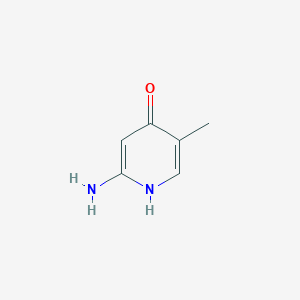

2-Amino-5-methylpyridin-4-ol

Description

Significance of Pyridinol Scaffolds in Chemical Research

Pyridinol scaffolds, which are pyridine (B92270) rings substituted with a hydroxyl group, and their derivatives are of significant importance in medicinal chemistry and drug discovery. frontiersin.orgnih.govrsc.org These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with proteins and enzymes. frontiersin.orgresearchgate.net

Pyridinols and their related pyridinone tautomers are found in numerous FDA-approved drugs and exhibit a broad spectrum of biological effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic properties. frontiersin.org The versatility of the pyridinol scaffold allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. frontiersin.org This adaptability makes them valuable building blocks in the synthesis of complex pharmaceutical agents. nih.govchemimpex.com

Historical Development of Synthetic Methodologies for Aminopyridinols

The synthesis of pyridine derivatives has a rich history, beginning with the isolation of pyridine from bone oil by Thomas Anderson in 1849. A pivotal moment in pyridine synthesis was the development of the Hantzsch pyridine synthesis in 1881, a multi-component reaction that provided a versatile method for creating a variety of pyridine derivatives. Another significant advancement was the Chichibabin synthesis in 1924, which allowed for the large-scale production of pyridine from more accessible starting materials.

The development of synthetic routes to aminopyridinols, a specific class of substituted pyridines, has been driven by the need for these compounds as intermediates in the pharmaceutical and agrochemical industries. Early methods often relied on the nucleophilic substitution of chloropyridine precursors. For instance, the synthesis of 4-Amino-5-methylpyridin-2-ol, a structural isomer of the title compound, has been achieved by reacting 2-chloro-5-methylpyridin-4-amine (B1314158) with potassium hydroxide (B78521) in methanol (B129727) under high pressure. chemicalbook.com Modern synthetic strategies continue to evolve, with a focus on improving yields, regioselectivity, and employing more environmentally friendly "green chemistry" approaches. giiresearch.com

Current Research Landscape Pertaining to 2-Amino-5-methylpyridin-4-ol

Current research on this compound and its isomers is primarily focused on their application as key intermediates in the synthesis of biologically active molecules. For example, the related compound 2-amino-5-methylpyridine (B29535) is a crucial building block for pharmaceuticals such as the anti-inflammatory and antifibrotic agent pirfenidone, as well as agrochemicals like herbicides. chemimpex.comchemicalbook.comgoogle.com

The structural features of aminomethylpyridinols, including the amino, methyl, and hydroxyl groups, provide multiple points for chemical modification, making them versatile starting materials for creating libraries of new compounds for drug discovery. nih.gov Research is ongoing to develop more efficient and scalable synthetic routes to these valuable intermediates. google.comnih.gov The exploration of their potential in forming metal complexes for catalysis or antimicrobial applications also represents an active area of investigation.

Overview of Research Paradigms for Pyridine Derivatives

The research landscape for pyridine derivatives is broad and dynamic, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. giiresearch.comavvale.co.ukgrandviewresearch.com A major paradigm is the continued development of novel synthetic methodologies, including transition-metal-catalyzed cross-coupling and cyclization reactions, to create functionalized pyridine rings with high precision and efficiency. researchgate.net

Another significant research trend is the exploration of pyridine derivatives as "bioisosteres" for other aromatic rings, like benzene (B151609), in drug design. Replacing a benzene ring with a pyridine ring can alter a molecule's properties, such as its basicity, solubility, and ability to form hydrogen bonds, which can lead to improved pharmacological profiles. researchgate.net The market for pyridine derivatives is experiencing substantial growth, fueled by the increasing demand for advanced pharmaceuticals and high-performance agrochemicals. giiresearch.comgrandviewresearch.com This economic driver ensures that research into pyridine chemistry will remain a vibrant and productive field for the foreseeable future. researchtrends.net

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

CAS No. |

1033203-33-6 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-amino-5-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H3,7,8,9) |

InChI Key |

GTMOICHYGWWOEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=CC1=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5 Methylpyridin 4 Ol

Retrosynthetic Analysis of 2-Amino-5-methylpyridin-4-ol

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For this compound (1), the primary disconnections involve functional group interconversion (FGI) and breaking the pyridine (B92270) ring itself.

A primary retrosynthetic step is the disconnection of the C-N and C-O bonds, which are often installed late in a synthesis. This leads to a key intermediate, a di-halogenated methylpyridine (2), such as 2-chloro-4-fluoro-5-methylpyridine. The amino group can be envisioned as arising from the reduction of a nitro group (FGI), suggesting intermediate (3), 4-chloro-5-methyl-2-nitropyridine. The hydroxyl group can be installed via nucleophilic aromatic substitution of a halide.

A more fundamental disconnection breaks the pyridine ring. A common strategy for pyridine synthesis is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with an ammonia (B1221849) source. This leads back to acyclic precursors (4), which can be assembled from even simpler building blocks like β-ketoesters, enamines, and nitriles. This approach highlights the possibility of constructing the ring with the desired substituents already in place or in a latent form.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers a diverse toolkit for constructing complex heterocyclic systems like this compound. These methods range from classical cyclization reactions to highly efficient multi-component and catalyzed processes.

The de novo construction of the pyridine ring is a powerful strategy for accessing substituted derivatives. Metal-catalyzed [2+2+2] cycloadditions represent a convergent approach where the pyridine ring is formed in a single step from simple, acyclic precursors. acsgcipr.org A plausible route involves the cycloaddition of a nitrile, such as cyanamide (B42294) (to install the 2-amino group), with two different alkyne fragments, for instance, propyne (B1212725) and a protected hydroxyalkyne. While powerful, controlling the regioselectivity of such cycloadditions to achieve the specific 2,4,5-substitution pattern can be a significant challenge and often requires sophisticated catalyst design.

Aza-annulation strategies, such as the aza-Robinson annulation, provide another pathway. nih.gov This involves the conjugate addition of an enamine to a vinyl ketone followed by an intramolecular aldol (B89426) condensation. By carefully choosing nitrogen-containing precursors and functionalized Michael acceptors, this method can be adapted to build the core pyridone skeleton, which exists in tautomeric equilibrium with the hydroxypyridine form.

Perhaps the most practical approach to this compound involves the stepwise modification of a simpler, commercially available pyridine derivative. A common starting material is 3-picoline (3-methylpyridine). The synthesis relies on a sequence of functional group interconversions to introduce the amino and hydroxyl groups at the desired positions. ub.edufiveable.mevanderbilt.edu

A representative synthetic sequence is outlined below:

N-Oxidation: 3-Picoline is oxidized to 3-methylpyridine (B133936) N-oxide. The N-oxide group activates the 4-position for subsequent electrophilic substitution.

Nitration: The N-oxide is nitrated, typically using a mixture of nitric and sulfuric acid, to introduce a nitro group regioselectively at the 4-position, yielding 3-methyl-4-nitropyridine (B157339) N-oxide. researchgate.net

Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction serves two purposes: it installs a chlorine atom at the 2-position and simultaneously removes the N-oxide, affording 2-chloro-3-methyl-4-nitropyridine.

Hydrolysis: The chloro group at the 2-position is more labile towards nucleophilic substitution than the one at the 4-position would be. However, to install the 4-hydroxy group, a different strategy is needed. A more viable route involves nucleophilic aromatic substitution on a 4-halopyridine precursor. Starting from a different precursor, such as 2-amino-4-chloro-5-methylpyridine, the hydroxyl group can be introduced via hydrolysis under basic conditions.

Reduction: The final step is the reduction of the 4-nitro group to a 2-amino group. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride (SnCl₂) in acidic media.

Table 1: Proposed Synthetic Route via Functional Group Interconversion

| Step | Reaction | Reagent(s) | Intermediate/Product | Purpose |

| 1 | N-Oxidation | m-CPBA or H₂O₂/AcOH | 3-Methylpyridine N-oxide | Activates the 4-position for nitration. |

| 2 | Nitration | HNO₃/H₂SO₄ | 3-Methyl-4-nitropyridine N-oxide | Installs the nitro group precursor to the amine. |

| 3 | Chlorination | POCl₃ | 2-Chloro-3-methyl-4-nitropyridine | Introduces a leaving group for subsequent substitution. |

| 4 | Hydrolysis | NaOH (aq) | 2-Hydroxy-3-methyl-4-nitropyridine | Introduces the hydroxyl group. |

| 5 | Reduction | H₂, Pd/C or SnCl₂/HCl | 2-Amino-3-methylpyridin-4-ol | Forms the final amino group. |

This table outlines a plausible, though potentially challenging, route. The actual synthesis would start from a precursor that allows for the correct final substitution pattern, such as 2-amino-4-chloro-5-methylpyridine for the hydrolysis step.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov For the synthesis of the 2-aminopyridine (B139424) scaffold, a well-established MCR involves the condensation of an enaminone, malononitrile, and a primary amine. nih.govresearchgate.net

To construct a molecule like this compound, one could envision a three-component reaction using a β-ketonitrile, an active methylene (B1212753) compound, and an ammonia source. A plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The hydroxyl and amino groups can be introduced directly from the starting materials or unmasked from protected forms after the ring has been constructed. These reactions are often promoted by a simple base or acid catalyst and can proceed under solvent-free conditions, enhancing their environmental friendliness. researchgate.net

Organometallic catalysis offers two primary avenues for the synthesis of functionalized pyridines: de novo ring synthesis and functionalization of a pre-formed ring. researchgate.netrsc.org

Ruthenium- and rhodium-catalyzed reactions can construct the pyridine nucleus through acceptorless dehydrogenative coupling pathways. acs.org For example, a ruthenium P^N complex can catalyze the multicomponent reaction of alcohols and ammonia sources to build the pyridine ring, offering a highly atom-economical approach.

Alternatively, a pre-formed and suitably halogenated pyridinol can be functionalized using organometallic cross-coupling reactions. For instance, a 2-chloro-5-methylpyridin-4-ol (B2695073) intermediate could undergo a Buchwald-Hartwig amination with an ammonia surrogate to install the C2-amino group. Similarly, if the methyl group were absent, it could be introduced via a Suzuki or Stille coupling reaction using an appropriate organoboron or organotin reagent. These methods provide a high degree of flexibility and control for introducing substituents onto the pyridine core.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of any synthetic route. For the multi-step synthesis of this compound, each transformation requires careful tuning of parameters such as solvent, temperature, catalyst, and reaction time. researchgate.net

For instance, in the MCR approach for 2-aminopyridine synthesis, studies have shown that temperature is a critical factor. A reaction that yields no product at room temperature can proceed to high yield when heated. nih.govresearchgate.net Solvent choice is also crucial; while some reactions proceed efficiently under solvent-free conditions, others may require a specific solvent to ensure solubility of reactants and intermediates.

In functional group interconversion steps, such as the catalytic reduction of a nitro group, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel), solvent (e.g., ethanol, ethyl acetate), and hydrogen pressure can dramatically influence the reaction's efficiency and selectivity, particularly if other reducible functional groups are present in the molecule.

Table 2: General Parameters for Optimization in Pyridine Synthesis

| Parameter | Variable Conditions | Potential Impact |

| Temperature | Room Temperature to 120°C | Affects reaction rate and can influence selectivity between kinetic and thermodynamic products. Higher temperatures can increase yields in MCRs. |

| Solvent | Protic (e.g., EtOH), Aprotic (e.g., THF, DMF), Water, Solvent-free | Influences reactant solubility, reaction rate, and can affect the tautomeric equilibrium of the hydroxypyridine product. |

| Catalyst | Lewis acids (e.g., Ga(OTf)₃), Brønsted acids, Bases (e.g., piperidine), Transition metals (e.g., Pd, Ru) | Crucial for activating substrates, controlling selectivity, and enabling otherwise difficult transformations. Catalyst loading (mol%) is a key variable. |

| Reaction Time | Minutes to 48 hours | Must be sufficient for completion but minimized to prevent decomposition or side reactions. Monitored by techniques like TLC or LC-MS. |

By systematically optimizing these conditions for each step, a robust and efficient synthesis for this compound can be developed.

Temperature, Solvent, and Catalyst Effects on Reaction Efficiency

The synthesis of hydroxylated aminopyridines, such as isomers of this compound, is highly sensitive to reaction conditions. The conversion of chloro-pyridines to hydroxypyridines, a common synthetic route, is significantly influenced by temperature, solvent choice, and the nature of the base used.

For the synthesis of the related isomer, 4-amino-5-methylpyridin-2-ol, from 2-chloro-5-methyl-4-pyridinamine, industrial-scale approaches often utilize autoclave systems to manage high-pressure and high-temperature conditions. A typical procedure involves the reaction with potassium hydroxide (B78521) (KOH) in methanol (B129727). google.com The elevated temperatures, often in the range of 160°C to 200°C, are crucial for driving the nucleophilic aromatic substitution reaction to completion. google.com The use of an autoclave is essential to prevent the evaporation of the methanol solvent at these temperatures and to maintain the necessary pressure, which can be around 12.5 bar. smolecule.com

The choice of solvent is critical. Methanol is frequently used in these reactions, serving as a suitable medium for dissolving the reactants. google.com In other related syntheses, ethylene (B1197577) glycol has also been employed as a high-boiling-point solvent. The base, typically a strong hydroxide like KOH, acts as both a reactant and a catalyst to facilitate the displacement of the chloro group by a hydroxyl group.

The efficiency of these reactions is demonstrated by high yields, which can reach 84% with a product purity of over 99%. google.com The reaction parameters are summarized in the table below.

Table 1: Reaction Parameters for the Synthesis of 4-amino-5-methylpyridin-2-ol

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2-chloro-5-methyl-4-pyridinamine | Precursor with a suitable leaving group (Cl). |

| Reagent/Catalyst | Potassium Hydroxide (KOH) | Strong base for nucleophilic substitution. |

| Solvent | Methanol | Effective solvent for reactants. |

| Temperature | 160°C - 200°C (180°C preferred) | Provides energy to overcome activation barrier. |

| Pressure | ~12.5 bar (in autoclave) | Maintains solvent in liquid phase at high temps. |

| Reaction Time | 16 hours | Ensures reaction goes to completion. |

| Yield | 84% | Demonstrates high reaction efficiency. |

Stereochemical Control in this compound Synthesis

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, its synthesis does not involve the formation of stereoisomers. Therefore, the principles of stereochemical control are not applicable to the direct synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridinols aims to reduce the environmental impact of chemical manufacturing. mdpi.com This involves a focus on safer solvents, maximizing atom economy, and utilizing sustainable catalytic methods.

Solvent Selection and Atom Economy in this compound Production

Solvent selection is a cornerstone of green chemistry, prioritizing alternatives that are less hazardous and derived from renewable resources. mdpi.commdpi.com In the synthesis of heterocyclic compounds like pyridines, replacing traditional volatile organic compounds with greener solvents such as water, ethanol, or mixtures like water-EtOH is a key strategy. nih.gov While high-temperature syntheses of pyridinols have employed solvents like methanol, a move towards more benign solvents is an active area of research. google.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies less waste generation. In a study on a green synthesis protocol for related heterocyclic compounds, a high atom economy of 99.36% was reported, indicating excellent efficiency and adherence to green principles. nih.govrsc.org Calculating the atom economy for the conversion of 2-chloro-5-methyl-4-pyridinamine to an aminomethyl-hydroxypyridine highlights the inherent efficiency of substitution reactions, where the main byproduct is a simple salt (e.g., KCl).

Table 2: Green Chemistry Metrics in Heterocycle Synthesis

| Metric | Definition | Example Value | Significance |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100 | 99.36% nih.govrsc.org | High value indicates minimal waste production. |

| E-Factor | Total waste (kg) / Product (kg) | 16.68 nih.govrsc.org | Lower value is better, indicating less waste. |

| Solvent Choice | Use of environmentally benign solvents. | Water-EtOH nih.gov | Reduces pollution and health hazards. |

Catalytic Approaches for Sustainable Synthesis of this compound

Sustainable synthesis pathways increasingly rely on catalytic processes to replace stoichiometric reagents, reduce energy consumption, and improve reaction rates. mdpi.com For the synthesis of nitrogen-containing heterocycles, various green catalytic approaches have been developed.

One innovative approach utilizes pyridine-2-carboxylic acid (P2CA) as a sustainable, recyclable, and rapid catalyst for producing 2-amino-4H-chromene derivatives, a process that shares mechanistic steps with pyridine synthesis. nih.govrsc.org This catalyst demonstrates dual acid-base behavior, which is effective in promoting the necessary reaction intermediates. nih.gov Another novel strategy involves using catalysts derived from natural, waste materials, such as snail shells, which are rich in calcium oxide (CaO) and can function as a heterogeneous base catalyst in aqueous media. oiccpress.com These examples underscore a shift towards cost-effective and environmentally benign catalysts for heterocyclic synthesis.

Biocatalytic Approaches for Hydroxylated Pyridines

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nbinno.com For the production of hydroxylated pyridines, oxygenating biocatalysts like cytochrome P450s and flavin-dependent monooxygenases are of significant interest. nih.gov These enzymes can introduce hydroxyl groups onto aromatic rings with high regioselectivity under mild reaction conditions. nih.gov

Specific research has identified microorganisms capable of metabolizing pyridine compounds. For instance, an Agrobacterium sp. has been shown to hydroxylate 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) using the enzyme 4-hydroxypyridine-3-hydroxylase, a type of mono-oxygenase. nih.gov This process requires cofactors like NAD(P)H and FAD. nih.gov

Furthermore, whole-cell biocatalysis using organisms such as Burkholderia sp. MAK1 has proven effective for the regioselective N-oxidation of various pyridine compounds. nbinno.com This method is highly efficient as the microorganism provides all necessary enzymes and cofactors, simplifying the process by eliminating the need for enzyme isolation. nbinno.com These biocatalytic strategies represent a promising frontier for the sustainable production of hydroxylated pyridines. ukri.orgchemistryviews.org

Detailed Spectroscopic and Structural Elucidation of 2 Amino 5 Methylpyridin 4 Ol

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in 2-Amino-5-methylpyridin-4-ol

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For a polyatomic, non-linear molecule like this compound, the number of expected normal vibrational modes is calculated by the formula 3N-6, where N is the number of atoms. These modes include stretching, bending, rocking, wagging, and twisting motions of the bonds. libretexts.orglibretexts.org

Characteristic Vibrational Modes of Amino and Hydroxyl Groups

The FTIR and Raman spectra of this compound are dominated by the characteristic vibrations of its primary functional groups: the amino (-NH₂) and hydroxyl (-OH) groups.

The amino group typically displays two distinct stretching vibrations in the FTIR spectrum:

Asymmetric stretching (ν_as(NH₂)) : This mode appears at a higher frequency, generally in the range of 3400-3500 cm⁻¹.

Symmetric stretching (ν_s(NH₂)) : This mode is found at a lower frequency, typically between 3300-3400 cm⁻¹.

For example, in the related compound 2-amino-5-methylpyridine (B29535), these bands have been observed around 3444 cm⁻¹ and 3335 cm⁻¹, respectively. researchgate.net Additionally, the NH₂ group exhibits a scissoring (bending) mode (δ(NH₂)) which typically appears in the 1590-1650 cm⁻¹ region.

The hydroxyl group is characterized by a strong, often broad, O-H stretching band (ν(O-H)) in the FTIR spectrum, usually found in the 3200-3600 cm⁻¹ region. The precise position and shape of this band are highly sensitive to its environment, particularly hydrogen bonding. youtube.com For a bare, non-hydrogen-bonded hydroxypyridine, such as 2-hydroxypyridine (B17775) in a supersonic jet, the O-H stretch is observed as a sharp band around 3600 cm⁻¹. acs.org In-plane (δ(O-H)) and out-of-plane (γ(O-H)) bending vibrations for the hydroxyl group are also expected at lower frequencies.

Other notable vibrations for this compound include C-H stretching from the methyl group and the pyridine (B92270) ring (typically 2850-3100 cm⁻¹), and characteristic ring breathing and stretching modes of the pyridine skeleton (typically 990-1600 cm⁻¹). acs.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric Stretch | Amino (-NH₂) | 3400 - 3500 | Typically a sharp band. |

| Symmetric Stretch | Amino (-NH₂) | 3300 - 3400 | Typically a sharp band, lower frequency than asymmetric. |

| Scissoring (Bend) | Amino (-NH₂) | 1590 - 1650 | In-plane bending vibration. |

| Stretch | Hydroxyl (-OH) | 3200 - 3600 | Position and width are highly sensitive to H-bonding. |

| Ring Breathing/Stretching | Pyridine Ring | 990 - 1600 | Multiple bands characteristic of the aromatic system. |

| C-H Stretch | Methyl/Aromatic | 2850 - 3100 | Aliphatic and aromatic C-H stretching vibrations. |

Hydrogen Bonding Manifestations in Vibrational Spectra

The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which are strong hydrogen bond donors, as well as the pyridine ring nitrogen and the hydroxyl oxygen, which are hydrogen bond acceptors, leads to significant intermolecular hydrogen bonding in the condensed phase of this compound.

Hydrogen bonding has two primary effects on vibrational spectra: youtube.com

Frequency Shift : It weakens the O-H and N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift). The stronger the hydrogen bond, the greater the shift.

Peak Broadening : In solution or the solid state, a diverse population of hydrogen-bonded species exists with slightly different bond strengths and environments. This ensemble of vibrations results in the individual sharp peaks merging into a single, broad absorption band, which is particularly characteristic of the O-H stretch. youtube.com

Therefore, in the solid-state or solution-phase FTIR spectrum of this compound, the O-H and N-H stretching bands are expected to be significantly broadened and red-shifted compared to their gas-phase values. acs.org Temperature-dependent FTIR spectroscopy can be employed to study these interactions, as increasing temperature typically disrupts the hydrogen-bonding network, leading to a sharpening of the bands and a shift toward higher frequencies. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and carbon skeleton of an organic molecule. Through a combination of 1D and 2D NMR experiments, a complete structural assignment of this compound can be achieved.

1D NMR Techniques (¹H, ¹³C) for Structural Assignments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, the following proton signals are expected:

Aromatic Protons : Two singlets are expected for the protons on the pyridine ring (H-3 and H-6), as they are separated by four bonds and typically show minimal or no coupling to each other. Their chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups.

Methyl Protons (-CH₃) : A sharp singlet integrating to three protons, typically in the upfield region (δ 2.0-2.5 ppm).

Amino Protons (-NH₂) : A broad singlet integrating to two protons. Its chemical shift is variable and depends on concentration, solvent, and temperature.

Hydroxyl Proton (-OH) : A broad singlet integrating to one proton, also with a variable chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected: four for the pyridine ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are diagnostic, with those directly attached to the electronegative oxygen (C-4) and nitrogen (C-2) atoms appearing further downfield.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| 2 | C | - | ~150-160 | Attached to -NH₂ group. |

| 3 | C-H | ~6.0-7.0 (singlet) | ~100-115 | Shielded by adjacent electron-donating groups. |

| 4 | C | - | ~155-165 | Attached to -OH group. |

| 5 | C | - | ~120-130 | Attached to -CH₃ group. |

| 6 | C-H | ~7.0-8.0 (singlet) | ~135-145 | Less shielded than H-3. |

| - | -CH₃ | ~2.0-2.5 (singlet) | ~15-25 | Typical aliphatic methyl carbon. |

| - | -NH₂ | Variable (broad singlet) | - | Exchangeable proton. |

| - | -OH | Variable (broad singlet) | - | Exchangeable proton. |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this molecule, a COSY spectrum would primarily be used to confirm the absence of coupling between the H-3 and H-6 protons, as no cross-peaks between them would be expected.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum. For example, the proton signal at δ ~2.1 ppm would show a cross-peak to the carbon signal at δ ~17 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly vital for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

The methyl protons (H-C(CH₃)) correlating to C-5 and C-6.

The H-6 proton correlating to C-4, C-5, and C-2.

The H-3 proton correlating to C-2, C-4, and C-5.

Dynamic NMR Studies of this compound Tautomerism

Substituted hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, exist in equilibrium with their keto tautomers (pyridones). nih.gov this compound is therefore expected to be in equilibrium with its tautomer, 2-Amino-5-methyl-1H-pyridin-4-one.

This tautomeric equilibrium is a dynamic process that can be studied using NMR spectroscopy. The rate of interconversion between the two forms influences the appearance of the NMR spectrum.

Slow Exchange : If the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer, with the integration of the peaks reflecting their relative populations.

Fast Exchange : If the interconversion is rapid, a single set of time-averaged signals will be observed. The chemical shifts of these averaged signals will be a weighted average based on the equilibrium constant.

Intermediate Exchange : At certain temperatures (the coalescence temperature), the peaks for the individual tautomers broaden and merge into a single broad peak.

By recording NMR spectra at different temperatures (Dynamic NMR), it is possible to study this equilibrium. As the temperature is changed, the rate of exchange and the position of the equilibrium may shift, leading to predictable changes in the spectrum. This allows for the determination of the thermodynamic parameters of the tautomerization process. nih.gov The presence of the amino group can further complicate this, with the potential for amino-imino tautomerism also being a factor in related systems. cas.czrsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis of this compound

Detailed experimental mass spectrometry data, including specific fragmentation pathways for this compound, are not extensively available in the public domain. However, based on the fragmentation patterns of structurally similar compounds, such as aminopyridines and hydroxypyridines, a theoretical fragmentation pathway can be postulated.

Upon electron ionization (EI), the molecular ion ([M]⁺) would be expected. Key fragmentation events would likely involve the substituents on the pyridine ring. Common fragmentation patterns for related molecules include:

Loss of CO: A characteristic fragmentation for hydroxypyridines, leading to a stable pyrrole-type fragment ion.

Loss of HCN: A common fragmentation pathway for pyridine rings.

Loss of NH₃ or •NH₂: Fragmentation involving the amino group.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the ring.

These pathways would result in a series of fragment ions that could be used to confirm the molecular structure. High-resolution mass spectrometry (HRMS) would be essential to determine the elemental composition of these fragments and differentiate between isobaric species.

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Postulated Neutral Loss | m/z (approx.) |

|---|---|---|

| [C₅H₅N₂O]⁺ | •CH₃ | 109 |

| [C₅H₈N]⁺ | CO | 96 |

| [C₅H₆N₂]⁺ | H₂O | 106 |

Note: This table is based on theoretical fragmentation pathways and requires experimental verification.

Electronic Spectroscopy (UV-Vis) and Chromophoric Analysis of this compound

The electronic absorption spectrum of this compound is dictated by the chromophoric pyridinol system, which is influenced by the amino (-NH₂) and methyl (-CH₃) substituents. These groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity of the parent chromophore.

The UV-Vis spectrum is expected to show characteristic π → π* and n → π* transitions associated with the aromatic pyridine ring. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridin-4-ol. The position of these bands is also sensitive to the pH of the solvent, due to the potential for protonation of the ring nitrogen and the amino group, or deprotonation of the hydroxyl group, which alters the electronic structure of the molecule.

For instance, studies on similar compounds like 2-amino-5-nitropyridine (B18323) show strong absorption bands in the UV-Vis region, which are attributed to the electronic transitions within the substituted pyridine ring.

X-ray Crystallographic Analysis of this compound and its Co-crystals/Salts

Solid-State Conformation and Intermolecular Interactions

In the solid state, the conformation of this compound would be largely planar due to the aromaticity of the pyridine ring. The primary drivers of the crystal packing would be intermolecular interactions, most notably hydrogen bonds and potentially π-π stacking interactions. The amino and hydroxyl groups are excellent hydrogen bond donors, while the ring nitrogen and the hydroxyl oxygen can act as acceptors. These interactions dictate the supramolecular assembly of the molecules in the crystal lattice.

Hydrogen Bonding Networks in Crystalline this compound

The presence of both amino and hydroxyl groups allows for the formation of extensive and robust hydrogen bonding networks. It is highly probable that strong N—H···O and O—H···N hydrogen bonds would be observed, linking adjacent molecules. For example, in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, the amino group of the cation forms N—H···O hydrogen bonds with the carboxylate group of the anion, creating distinct ring motifs that build up the crystal structure. sigmaaldrich.com Similar motifs, such as dimers or catemers, would be expected in the crystal structure of this compound, leading to the formation of one-, two-, or three-dimensional networks.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino Group (N-H) | Hydroxyl Oxygen | Intermolecular Hydrogen Bond |

| Amino Group (N-H) | Pyridine Nitrogen | Intermolecular Hydrogen Bond |

| Hydroxyl Group (O-H) | Pyridine Nitrogen | Intermolecular Hydrogen Bond |

Polymorphism and Co-crystallization Strategies

The ability of this compound to form multiple, strong hydrogen bonding patterns suggests a high potential for polymorphism. Different arrangements of hydrogen bonds and π-π stacking interactions could lead to different crystalline forms (polymorphs) with distinct physical properties.

Furthermore, the molecule is an excellent candidate for co-crystallization. Co-crystals are multi-component crystals where the components are linked by non-covalent interactions. By selecting appropriate co-formers, particularly those with complementary hydrogen bonding functionalities like carboxylic acids, it is possible to design novel solid forms with tailored properties such as solubility and stability. Amino acids are also promising co-formers due to their ability to form stable hydrogen bonds and zwitterionic interactions.

Detailed Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry provides indispensable tools for understanding molecular properties at a quantum level. Methods such as Density Functional Theory (DFT) and ab initio calculations are fundamental in predicting electronic structures and reactivity. Similarly, analyses like Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory offer deep insights into the chemical behavior of molecules. However, the application of these specific computational methodologies to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, data-driven article on the following topics for this compound as per the requested outline:

Theoretical and Computational Investigations of 2 Amino 5 Methylpyridin 4 Ol

Molecular Dynamics Simulations for Conformational Analysis of 2-Amino-5-methylpyridin-4-ol in Solution

It is important to note that while research exists for isomers such as 2-Amino-5-methylpyridine (B29535) and 4-Amino-5-methylpyridin-2-ol , the structural differences—specifically the placement of the hydroxyl group—would lead to distinct electronic and chemical properties. Therefore, extrapolating data from these related compounds would not be scientifically accurate for this compound.

Future computational studies are required to elucidate the specific theoretical characteristics of this compound, which would be valuable for its potential applications in various fields of chemistry.

Reactivity Profiles and Mechanistic Pathways of 2 Amino 5 Methylpyridin 4 Ol

Electrophilic Aromatic Substitution Reactions of 2-Amino-5-methylpyridin-4-ol

The pyridine (B92270) ring, while generally less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, is significantly activated in this compound. The powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, along with the weaker activating effect of the methyl (-CH₃) group, overcome the deactivating effect of the ring nitrogen.

The directing effects of these substituents are paramount in determining the regioselectivity of EAS reactions. The -NH₂ and -OH groups are potent ortho- and para-directing activators. The methyl group is also ortho- and para-directing. The positions on the ring relative to these groups are C3, C6 (ortho to -NH₂), C3, C5 (ortho to -OH), and C6 (ortho to -CH₃). The confluence of these directing effects strongly activates the C3 and C6 positions for electrophilic attack.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| C3 | Ortho to -NH₂, Ortho to -OH | Strongly Activated | High |

| C6 | Ortho to -NH₂, Ortho to -CH₃ | Strongly Activated | High |

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed at these activated positions, likely leading to a mixture of 3- and 6-substituted products. The precise outcome would depend on the specific reaction conditions and the steric hindrance imposed by the existing substituents.

Nucleophilic Reactions Involving this compound

The reactivity of this compound in nucleophilic reactions is twofold: the functional groups can act as nucleophiles, or the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr).

The exocyclic amino and hydroxyl groups are primary nucleophilic centers. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can readily attack electrophiles. These reactions include alkylation, acylation, and condensation with carbonyl compounds. smolecule.com

While the pyridine ring is inherently electron-deficient and thus predisposed to nucleophilic attack, SNAr reactions typically require a good leaving group at an activated position (positions 2, 4, or 6). researchgate.net In the native molecule, neither H⁻ nor OH⁻ are effective leaving groups. However, if the hydroxyl group is protonated or converted into a better leaving group (e.g., a sulfonate ester), the C4 position becomes susceptible to nucleophilic attack.

Nucleophilic Reactivity Summary

| Reactive Site | Type of Reaction | Potential Electrophiles/Reagents |

|---|---|---|

| **Amino Group (-NH₂) ** | N-Alkylation, N-Acylation | Alkyl halides, Acyl chlorides, Anhydrides |

| Hydroxyl Group (-OH) | O-Alkylation, O-Acylation | Alkyl halides, Acyl chlorides, Anhydrides |

| Pyridine Ring (C4) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (requires activation of -OH) |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered on the susceptibility of the hydroxypyridine ring and its substituents to redox reagents.

Oxidation: The hydroxypyridine moiety, particularly in its pyridone tautomeric form, can be susceptible to oxidation. The phenolic hydroxyl group of similar compounds can be oxidized to form quinone-like structures using oxidizing agents. Care must be taken to employ mild conditions to avoid over-oxidation or degradation of the methyl and amino groups. Biochemical oxidation is also a relevant pathway; for instance, the catabolism of 4-hydroxypyridine (B47283) in certain bacteria is initiated by a flavin-dependent monooxygenase that hydroxylates the ring. nih.gov

Reduction: The pyridine ring is relatively resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a benzene ring. More forceful conditions or specific catalysts are generally required. However, reduction is a key strategy in the synthesis of this compound and its analogues, for example, through the hydrogenation of a nitro-group precursor to form the amino group.

Tautomerism and Isomerization Pathways of this compound

Tautomerism is a fundamental characteristic of this compound, with two primary equilibria at play: keto-enol and amine-imine tautomerism. These equilibria determine the predominant isomeric form of the molecule under different conditions.

Keto-Enol and Amine-Imine Tautomerism in this compound

Keto-Enol Tautomerism: The "this compound" name represents the enol tautomer. This form exists in equilibrium with its keto tautomer, 2-amino-5-methyl-1H-pyridin-4-one. For 4-hydroxypyridines, the equilibrium generally favors the keto (pyridin-4-one) form, which benefits from the stability of the amide-like functionality. chemtube3d.comchemtube3d.com This pyridone form is still considered aromatic because the lone pair on the ring nitrogen can be delocalized into the system. researchgate.net

Amine-Imine Tautomerism: The 2-amino group can theoretically exist in equilibrium with its 2-(1H)-pyridinimine tautomer. However, for 2-aminopyridine (B139424) derivatives, studies have firmly established that the amino form is overwhelmingly predominant, with the imino form being significantly less stable. researchgate.netnih.govwikipedia.org

Therefore, the most significant tautomeric equilibrium for this compound is between the hydroxy-amino form and the keto-amino (pyridinone) form.

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another.

For the keto-enol equilibrium of hydroxypyridines, a clear trend is observed:

Polar, Protic Solvents (e.g., water, alcohols): These solvents strongly favor the more polar keto (pyridin-4-one) tautomer. They can effectively solvate the charge-separated resonance structures of the pyridone form and participate in intermolecular hydrogen bonding. wikipedia.orgstackexchange.com

Non-polar Solvents (e.g., cyclohexane): In non-polar environments, the less polar enol (hydroxypyridine) tautomer becomes more significant. stackexchange.com

Gas Phase: In the absence of solvent, the enol form is often the dominant species. wikipedia.orgstackexchange.com

Studies on related heterocyclic systems confirm that solvent effects are a critical determinant of tautomeric populations, with polar solvents stabilizing more polar tautomers. voer.edu.vnwuxibiology.comnih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in this stabilization. d-nb.info

Influence of Solvent on Keto-Enol Equilibrium

| Solvent Type | Dielectric Constant | H-Bonding Capability | Predominant Tautomer | Rationale |

|---|---|---|---|---|

| Water | High | Donor & Acceptor | Keto (Pyridone) | Strong stabilization of the polar amide-like structure. wikipedia.org |

| Methanol (B129727) | High | Donor & Acceptor | Keto (Pyridone) | Stabilization through H-bonding. |

| Chloroform | Medium | Donor | Keto (Pyridone) | Increased stability of the more polar tautomer. wuxibiology.com |

| Cyclohexane | Low | None | Enol (Hydroxypyridine) | Favors the less polar tautomer. stackexchange.com |

Derivatization Strategies for this compound Functional Groups

The amino and hydroxyl groups of this compound are prime targets for chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatization strategies often involve protecting one group while reacting the other to achieve selectivity.

Common derivatization reactions include:

Acylation: The amino and hydroxyl groups can be acylated using acyl chlorides or anhydrides to form amides and esters, respectively. The amino group is generally more nucleophilic and may react preferentially under neutral or basic conditions.

Alkylation: Reaction with alkyl halides can lead to N-alkylation of the amino group and O-alkylation of the hydroxyl group. The ring nitrogen can also be alkylated, forming a pyridinium (B92312) salt.

Protection/Deprotection: For selective reactions, one of the functional groups may need to be protected. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc-protected) to allow for selective reaction at the hydroxyl group. nih.gov This protecting group can later be removed under specific conditions.

Common Derivatization Reactions

| Functional Group | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| **Amino (-NH₂) ** | Acylation | Acetyl Chloride | N-acetyl (Amide) |

| Alkylation | Methyl Iodide | N-methyl, N,N-dimethyl | |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc (Carbamate) | |

| Hydroxyl (-OH) | Acylation | Acetic Anhydride (B1165640) | O-acetyl (Ester) |

| Alkylation | Benzyl Bromide | O-benzyl (Ether) |

These strategies are fundamental in medicinal chemistry and organic synthesis for modulating the physicochemical properties of the parent molecule and for constructing more complex molecular architectures.

Functionalization of the Amino Group in this compound

The amino group at the 2-position of the pyridine ring is a key site for synthetic modifications, including acylation and alkylation reactions.

N-Acylation: The amino group of this compound can undergo acylation with various acylating agents such as acid chlorides and anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of aminopyridines can be achieved using solid-supported reagents, which is particularly useful for weakly nucleophilic heterocyclic amines. arkat-usa.org The N-acylation of sulfonamides, a related class of compounds, has been efficiently catalyzed by metal hydrogen sulfates under solvent-free conditions. researchgate.net These methodologies suggest that the amino group of this compound can be readily converted to the corresponding amides, which can serve as important intermediates in organic synthesis.

N-Alkylation: The amino group can also be functionalized through N-alkylation. However, the direct alkylation of amines can be challenging due to the possibility of overalkylation. nih.gov For pyridone structures, which are tautomers of hydroxypyridines, regioselective N-alkylation can be achieved using specific reagents and conditions. For example, P(NMe2)3-mediated N-alkylation of 2-pyridones with α-keto esters proceeds with high selectivity. organic-chemistry.org Another method involves the use of tetraalkylammonium fluoride (B91410) in the presence of alkyl halides. google.com These approaches could potentially be adapted for the selective N-alkylation of the amino group in this compound.

| Reaction Type | Reagents and Conditions | Product Type | Potential Catalyst |

|---|---|---|---|

| N-Acylation | Acid chloride/anhydride, base (e.g., pyridine) | N-acyl-2-amino-5-methylpyridin-4-ol | Metal hydrogen sulfates |

| N-Alkylation | Alkyl halide, base | N-alkyl-2-amino-5-methylpyridin-4-ol | P(NMe2)3 (for pyridone tautomer) |

Modifications at the Hydroxyl Group of this compound

The hydroxyl group at the 4-position imparts both acidic and nucleophilic character to the molecule, allowing for modifications such as O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group of hydroxypyridines can be alkylated to form the corresponding ethers. Regioselective O-alkylation of 2-pyridones has been achieved using TfOH-catalyzed carbenoid insertion, offering high selectivity. rsc.org For 2-hydroxypyridines, specific N-alkylation is often favored over O-alkylation when reacting with organohalides under catalyst- and base-free conditions, due to the HX-facilitated conversion of any initially formed pyridyl ether to the more stable 2-pyridone product. nih.gov However, under Mitsunobu conditions, a mixture of N- and O-alkylation products can be obtained. researchgate.net

O-Acylation: The hydroxyl group can be acylated to form esters. A common method for O-acetylation involves the use of acetic anhydride in pyridine. nih.gov For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus protected from acylation. nih.gov This suggests that under acidic conditions, the hydroxyl group of this compound could be selectively acylated in the presence of the amino group.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| O-Alkylation | Alkylating agent (e.g., diazo compound), TfOH catalyst | 4-alkoxy-2-amino-5-methylpyridine | Regioselectivity (N- vs. O-alkylation) |

| O-Acylation | Acetic anhydride, pyridine or acidic conditions | 4-acetoxy-2-amino-5-methylpyridine | Chemoselectivity (O- vs. N-acylation) |

Substitutions on the Pyridine Ring of this compound

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the amino, hydroxyl, and methyl groups.

Halogenation: The bromination of aminopyridines can lead to a variety of brominated products depending on the reaction conditions. For instance, the bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.net A common method for the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine involves a diazotization-bromination reaction. orgsyn.orggoogle.com

Nitration: The nitration of aminopyridines is a well-studied reaction. The nitration of 2-aminopyridine typically yields 2-amino-5-nitropyridine (B18323) as the major product, along with the 3-nitro isomer as a byproduct. sapub.org The regioselectivity is influenced by factors such as electric hindrance between the incoming electrophile and the protonated amino group. Protecting the amino group, for example by forming a urea (B33335) derivative, can alter the regioselectivity of the nitration. google.com For 2-chloro-4-aminopyridine, nitration of the corresponding N-oxide has been used to introduce a nitro group. google.com

| Reaction Type | Reagents and Conditions | Expected Product Position(s) | Influencing Factors |

|---|---|---|---|

| Bromination | Bromine, hydrobromic acid | 3- and/or 5-position | Reaction temperature and solvent |

| Nitration | Nitric acid, sulfuric acid | 3- and/or 5-position | Amino group protection, reaction temperature |

Coordination Chemistry of this compound with Metal Centersrsc.orgnih.govresearchgate.net

The presence of multiple heteroatoms (N and O) makes this compound an excellent candidate for acting as a ligand in coordination chemistry. It can coordinate to metal centers through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen, leading to the formation of stable metal complexes.

Ligand Design and Binding Modes of this compound in Metal Complexesrsc.orgnih.gov

This compound can exhibit various binding modes depending on the metal ion, the reaction conditions, and the presence of other ligands. It can act as a monodentate ligand, coordinating through the pyridine nitrogen, which is the most common mode for 2-aminopyridine ligands. pvpcollegepatoda.orgmdpi.com It can also act as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the amino nitrogen, or through the pyridine nitrogen and the deprotonated hydroxyl oxygen. The formation of a chelate ring enhances the stability of the resulting complex. In some cases, it can also act as a bridging ligand, connecting two or more metal centers. mdpi.com

The crystal structures of various metal complexes with aminopyridine ligands have been reported, revealing diverse coordination geometries such as square planar, square pyramidal, and octahedral. nih.gov For example, in [Cu(3-aminopyridine)2(NCS)2], the copper(II) ion is in a square planar environment, coordinated by two pyridine nitrogen atoms and two nitrogen atoms from the isothiocyanate ligands. nih.gov

Catalytic Applications of this compound Metal Complexes (e.g., hydrogenation, non-biological)google.com

Metal complexes of aminopyridine-based ligands have shown significant catalytic activity in various organic transformations, including hydrogenation and cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. Metal complexes of aminopyridines have been utilized in such reactions. For instance, N-aryl-2-aminopyridines can form stable complexes with transition metals, facilitating cyclization and functionalization reactions. pvpcollegepatoda.org Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines have been developed for the synthesis of N(3)-substituted-2,3-diaminopyridines. researchgate.net This indicates the potential for this compound metal complexes to be active in various cross-coupling reactions.

| Catalytic Reaction | Potential Metal Center | Substrate Scope (based on analogues) | Key Advantages (potential) |

|---|---|---|---|

| Hydrogenation | Ru, Os, Fe/Main Group Metal | Imines, Alkenes, Alkynes, Arenes | High activity and selectivity |

| Cross-Coupling | Pd, Cu, Rh | Aryl halides, Amines, Alkenes | Formation of C-C and C-N bonds |

Investigation of Biological Interactions of 2 Amino 5 Methylpyridin 4 Ol Mechanistic Focus

Cellular Uptake and Subcellular Localization Studies of 2-Amino-5-methylpyridin-4-ol (Mechanistic, not efficacy/toxicity)

Further experimental research is required to elucidate the potential biological interactions of this compound.

Potential Applications and Analytical Methodologies for 2 Amino 5 Methylpyridin 4 Ol Non Biological Focus

Utilization of 2-Amino-5-methylpyridin-4-ol in Materials Science

The unique molecular structure of aminopyridinols, featuring both electron-donating and electron-withdrawing groups, makes them attractive candidates for the development of advanced materials. While specific research on the incorporation of 4-Amino-5-methylpyridin-2-ol into polymeric systems is not extensively detailed in publicly available literature, the broader class of pyridine-containing polymers offers insight into its potential applications.

Incorporation into Polymeric Systems

The presence of the pyridine (B92270) ring in a polymer backbone can significantly enhance its properties, including thermal stability, solubility, and fluorescence. mdpi.com For instance, polyimides synthesized with dianhydrides and diamines containing pyridine moieties have demonstrated excellent thermal stability and mechanical properties, along with good solubility in organic solvents. researchgate.net The amino and hydroxyl functional groups on 4-Amino-5-methylpyridin-2-ol could potentially serve as reactive sites for polymerization reactions, allowing its incorporation into various polymer architectures such as polyamides, polyimides, or polyesters. The introduction of such a functionalized pyridine unit could be a strategy to tailor the optical, thermal, and mechanical characteristics of the resulting polymers.

Optical and Electronic Material Precursors

Theoretical studies have suggested that molecules with structures similar to 4-Amino-5-methylpyridin-2-ol may possess significant nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, such as in optical switching and frequency conversion. Computational analyses, like Density Functional Theory (DFT), are often employed to predict the NLO behavior of molecules by calculating their hyperpolarizability. While specific experimental data for 4-Amino-5-methylpyridin-2-ol as a precursor for optical and electronic materials is limited, its conjugated system and the presence of both donor (amino) and acceptor (hydroxyl) groups are characteristic features of molecules with NLO activity.

Role of this compound in Analytical Chemistry

In the field of analytical chemistry, the development of sensitive and selective reagents for the detection and quantification of various analytes is of paramount importance. The functional groups present in 4-Amino-5-methylpyridin-2-ol suggest its potential utility in this domain.

Development of Spectrophotometric Reagents Featuring this compound

Spectrophotometry is a widely used analytical technique that relies on the interaction of light with a chemical species. The development of new chromogenic reagents that can selectively form colored complexes with specific analytes is an active area of research. A study on a related compound, 2-amino-4-methylpyridine, demonstrated its use in a spectrophotometric method for its own quantification based on a proton transfer reaction with 2,6-dichloro-4-nitrophenol. nih.gov This reaction resulted in a stable, colored complex, allowing for the sensitive determination of the aminopyridine derivative. nih.gov By analogy, it is plausible that 4-Amino-5-methylpyridin-2-ol could be investigated for similar applications, either as the analyte of interest or as a reagent for the detection of other species through the formation of colored complexes.

Table 1: Spectrophotometric Method for a Related Aminopyridine Derivative

| Analyte | Reagent | Principle | Wavelength of Maximum Absorbance (λmax) |

|---|

This table is based on data for a structurally related compound and is for illustrative purposes.

Chromatographic Detection Methods for this compound

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures. The development of robust HPLC methods is crucial for quality control and research involving chemical compounds. For aminopyridine derivatives, several HPLC methods have been established. These methods often utilize reversed-phase columns, such as C18, and a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. cmes.org The detection is typically performed using a UV detector. cmes.orghelixchrom.com Given the structural similarities, it is anticipated that similar HPLC methodologies could be adapted for the separation and quantification of 4-Amino-5-methylpyridin-2-ol. The specific retention time and optimal mobile phase composition would need to be determined experimentally.

Table 2: General HPLC Parameters for Aminopyridine Analysis

| Column Type | Mobile Phase Components | Detection Method |

|---|

This table presents typical conditions for the analysis of aminopyridine isomers and would require optimization for 4-Amino-5-methylpyridin-2-ol.

Catalytic Roles of this compound and its Complexes (Excluding biocatalysis if it links to therapeutic)

The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups in 4-Amino-5-methylpyridin-2-ol make it a versatile ligand for the formation of metal complexes. These complexes have the potential to act as catalysts in various organic transformations. While direct catalytic applications of 4-Amino-5-methylpyridin-2-ol complexes are not widely reported, the catalytic activity of complexes with related aminopyridine ligands provides a strong indication of their potential.

For example, metal complexes of other aminopyridine derivatives have been shown to be effective catalysts for olefin polymerization. researchgate.netvot.pl Additionally, copper, cobalt, nickel, and manganese complexes of 5-amino-2-ethylpyridine-2-carboximidate have demonstrated good catalytic activity in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in The catalytic performance of these complexes is influenced by the nature of the metal center and the ligand structure. ias.ac.in It is therefore reasonable to propose that metal complexes of 4-Amino-5-methylpyridin-2-ol could also exhibit catalytic activity in a range of organic reactions. Further research would be needed to synthesize and evaluate the catalytic properties of such complexes.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-5-methylpyridin-2-ol |

| 2-amino-4-methylpyridine |

| 2,6-dichloro-4-nitrophenol |

| 5-amino-2-ethylpyridine-2-carboximidate |

| Methanol |

Future Research Directions and Unexplored Avenues for 2 Amino 5 Methylpyridin 4 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Currently, there are no established or published synthetic routes specifically for 2-Amino-5-methylpyridin-4-ol. Future research would need to begin with the fundamental development of synthetic pathways. Key avenues for exploration would include:

Multi-step Synthesis from Substituted Pyridines: Investigation could start from commercially available precursors like 3-methylpyridine (B133936) or substituted chloropyridines. A potential strategy might involve nitration, followed by reduction of the nitro group and subsequent hydroxylation. The challenge would lie in controlling the regioselectivity of these reactions to obtain the desired 2-amino, 4-hydroxy, 5-methyl substitution pattern.

Green Chemistry Approaches: A primary goal for any new synthetic route should be sustainability. This would involve exploring the use of environmentally benign solvents, catalysts (such as biocatalysts or reusable solid catalysts), and reaction conditions that minimize energy consumption and waste production.

One-Pot Synthesis Strategies: To enhance efficiency, the development of one-pot or tandem reactions that combine several synthetic steps without the need for isolating intermediates would be a significant advancement.

Comprehensive Mechanistic Understanding of Complex Reactions

Once synthesis is achieved, understanding the reactivity of this compound would be the next critical step. The interplay between the amino, hydroxyl, and methyl groups on the pyridine (B92270) ring would dictate its chemical behavior. Future mechanistic studies should focus on:

Tautomerism: Investigating the potential tautomeric equilibrium between the pyridin-4-ol form and its corresponding pyridone isomer is fundamental, as this will significantly influence its reactivity.

Nucleophilic and Electrophilic Substitution: The electron-donating nature of the amino and hydroxyl groups would activate the pyridine ring. Mechanistic studies are needed to determine the preferred sites for electrophilic attack. Conversely, understanding the conditions under which the hydroxyl or amino groups could act as leaving groups in nucleophilic substitution reactions would be crucial for its use as a synthetic intermediate.

Reaction Kinetics and Intermediates: Detailed kinetic studies of its reactions, coupled with the identification of transient intermediates and transition states through spectroscopic methods, would provide a deep understanding of its reaction pathways.

Exploration of Advanced Material Applications for this compound Derivatives

The unique structure of this compound, featuring hydrogen bond donors (-OH, -NH2) and a heterocyclic scaffold, suggests potential for its derivatives in materials science. Unexplored avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and amino group could serve as coordination sites for metal ions, making it a candidate ligand for the synthesis of novel MOFs or coordination polymers. These materials could be investigated for applications in gas storage, catalysis, or sensing.

Organic Electronics: Derivatives could be designed to explore applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research would focus on modifying the core structure to tune its electronic and photophysical properties.

Polymer Science: The compound could be functionalized to create monomers for the synthesis of specialty polymers with enhanced thermal stability, conductivity, or specific binding capabilities.

Deeper Computational Insights into Reactivity and Interactions

In parallel with experimental work, computational chemistry offers a powerful tool to predict and understand the properties of this compound. Future theoretical studies should include:

Density Functional Theory (DFT) Calculations: DFT studies would be essential to determine the optimized molecular geometry, electronic structure, and charge distribution. researchgate.networldscientific.com This would help in predicting the most reactive sites for electrophilic and nucleophilic attack and understanding the molecule's frontier molecular orbitals (HOMO-LUMO).

Molecular Docking and QSAR: If potential biological targets are hypothesized, molecular docking studies could predict the binding affinity and interaction modes of the compound with specific proteins. worldscientific.com Quantitative Structure-Activity Relationship (QSAR) studies could then guide the design of derivatives with enhanced biological activity.

Spectroscopic Predictions: Computational methods can predict spectroscopic properties (such as NMR, IR, and UV-Vis spectra), which would be invaluable in confirming the identity and purity of the synthesized compound.

Emerging Biological Research Questions for this compound

The biological role of this compound is entirely unknown. The pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could have interesting pharmacological properties. nih.govrsc.org Initial research should aim to answer fundamental questions:

Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including kinases, proteases, and receptors, to identify any potential therapeutic areas. Its structural similarity to other aminopyridines suggests that targets like nitric oxide synthases could be a starting point. nih.gov

Mechanism of Action Studies: If any biological activity is identified, the next step would be to elucidate its mechanism of action. This would involve identifying the specific molecular target and understanding how the compound modulates its function at a cellular level.

Metabolic Stability and Profile: Investigating the metabolic fate of the compound is crucial for any potential therapeutic development. Identifying its major metabolites and understanding its stability in biological systems would be a key area of future research.

Conclusion

Summary of Key Research Findings on 2-Amino-5-methylpyridin-4-ol

The primary finding of this comprehensive literature review is the striking absence of scientific research and data pertaining specifically to this compound. Despite the clear chemical definition of the compound, there is no publicly available information regarding its synthesis, physical or chemical properties, analytical characterization, or research applications. Major chemical databases lack an entry or an assigned CAS number for this specific isomer.

Synthesis of Knowledge and Remaining Gaps in this compound Research

The complete lack of information highlights that the field of study for this compound is essentially non-existent in the public domain. The entire body of knowledge, from fundamental synthesis to potential application, remains a gap in the scientific record. This is in contrast to its isomers, which have been synthesized and investigated as intermediates in drug discovery. The absence of research could be due to synthetic challenges in achieving this particular substitution pattern or a perceived lack of application compared to its isomers. Therefore, the most fundamental research—developing a viable synthetic pathway and performing basic characterization—is the first and most significant remaining gap. Future research would be required to establish its basic properties and explore any potential utility it may hold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.